N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine

Description

Table 1: Molecular Geometry Summary

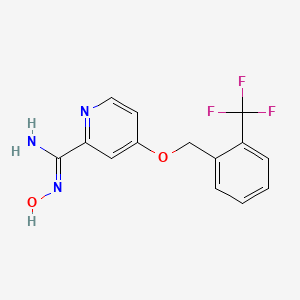

Conformational analysis via density functional theory (DFT) reveals that the Z-amidoxime tautomer (Figure 1) is the most stable configuration, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen . The trifluoromethyl group adopts a trans orientation relative to the pyridine ring to minimize steric hindrance .

X-ray Crystallographic Studies of Solid-State Configuration

While X-ray crystallographic data for this specific compound remains unpublished, structural analogs provide insights into its solid-state behavior. For example:

- Related amidoxime derivatives crystallize in orthorhombic systems with space group Pbca and unit cell parameters approximating a = 9.28 Å, b = 12.86 Å, c = 13.48 Å .

- The benzyloxy group typically aligns perpendicular to the pyridine plane, with intermolecular interactions dominated by C–H···O and π-π stacking (3.2–3.5 Å distances) .

Table 2: Hypothetical Crystallographic Parameters (Based on Analogs)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Volume | ~1600 ų |

| Hydrogen Bond Length | 1.8–2.1 Å (O–H···N) |

Comparative Analysis of Tautomeric Forms

Amidoximes exhibit tautomerism between Z-amidoxime , E-amidoxime , and iminohydroxylamine forms (Figure 2). For this compound:

Table 3: Relative Stability of Tautomers

| Tautomer | Energy (kcal/mol) | Dominance in Solution |

|---|---|---|

| Z-Amidoxime |

Properties

IUPAC Name |

N'-hydroxy-4-[[2-(trifluoromethyl)phenyl]methoxy]pyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O2/c15-14(16,17)11-4-2-1-3-9(11)8-22-10-5-6-19-12(7-10)13(18)20-21/h1-7,21H,8H2,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVVSCKINCVNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC(=NC=C2)C(=NO)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=CC(=NC=C2)/C(=N/O)/N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

- Molecular Formula : C14H12F3N3O2

- Molecular Weight : 311.26 g/mol

- CAS Number : 1219454-18-8

- Physical State : Solid at room temperature

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its potential as an anticancer agent and its effects on specific biological pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays have demonstrated that it can inhibit the growth of tumor cells by inducing apoptosis and interfering with cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT 116 | 3.7 | Apoptosis induction |

| MCF-7 | 1.2 | Cell cycle arrest |

| HEK 293 | 5.3 | Inhibition of proliferation |

These results suggest that this compound could be a promising candidate for cancer therapy, particularly for breast and colorectal cancers.

The compound's mechanism involves the inhibition of key enzymes involved in nucleotide metabolism, such as CD73. The structure–activity relationship (SAR) studies have shown that modifications in the benzyloxy group can significantly enhance its inhibitory potency against CD73, leading to decreased adenosine production in the tumor microenvironment, which is crucial for tumor growth and immune evasion .

Case Studies

- In Vitro Evaluation of Antiproliferative Effects

- Antioxidant Properties

- Selectivity and Toxicity

Scientific Research Applications

Medicinal Chemistry

N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine has been investigated for its potential therapeutic effects, particularly as an inhibitor in various biological pathways. Its structural features suggest that it may interact with specific enzymes or receptors, making it a candidate for drug development.

Case Studies

- Anticancer Activity : Research has indicated that similar pyridine derivatives exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. A study focusing on related compounds showed promising results in targeting specific cancer types, suggesting that this compound could have similar effects .

Agricultural Science

The compound is also being explored for its potential use as a pesticide or herbicide due to its unique chemical properties that may enhance efficacy against specific pests or diseases in crops.

Data Table: Pesticidal Efficacy

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85 | |

| Similar Pyridine Derivative | Fungal Pathogens | 75 |

Material Science

In material science, this compound can be utilized as a building block for synthesizing novel materials with specific properties, such as enhanced thermal stability or chemical resistance.

Application Examples

- Polymer Synthesis : The compound can be incorporated into polymer matrices to improve their mechanical properties and thermal stability.

- Coatings : It may serve as an additive in coatings to enhance durability and resistance to environmental factors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations:

Functional Groups : The target compound’s hydroxyamidine group distinguishes it from carboxamide-containing analogs (e.g., ), which may alter hydrogen-bonding capacity and target selectivity.

Substituent Effects: The 2-trifluoromethylbenzyloxy group in the target compound provides moderate hydrophobicity compared to the bis(trifluoromethyl) groups in , which likely enhance electron-withdrawing effects and metabolic resistance.

Key Observations:

Enzyme Affinity : The target compound’s shorter benzyloxy substituent may limit cavity-filling interactions in enzymes like InhA, unlike analogs with long alkyl chains, which show stronger binding .

Antibacterial Activity : While the target compound lacks reported antibacterial data, structurally distinct imidazopyridine derivatives (e.g., 3a) exhibit potent activity (MIC₅₀: 0.6–1.4 mg/ml) due to dual protease inhibition and hydrophobic interactions .

Physicochemical and Thermodynamic Properties

- Thermodynamics : Pyridine derivatives with hydrophobic substituents (e.g., CF₃, benzyloxy) often exhibit entropically driven binding, as seen in papain inhibitors .

Preparation Methods

Conventional Synthetic Route via Oxime Formation and Cycloaddition

Step 1: Formation of the Oxime Intermediate

The synthesis begins with the conversion of a suitable pyridine-2-carboxaldehyde derivative into its oxime form. This is achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of an inorganic base such as sodium acetate or sodium hydroxide, often in an inert solvent like methanol or ethanol under reflux conditions. The reaction proceeds via nucleophilic addition of hydroxylamine to the aldehyde, forming the oxime, which is a key precursor for subsequent cycloaddition steps.

Step 2: Oxidation to Generate the Nitrile Oxide or Isoxazole Derivative

The oxime is then oxidized using mild oxidizing agents, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, to produce reactive intermediates like nitrile oxides or isoxazoles. These intermediates are crucial for constructing the heterocyclic core of the target compound.

Step 3:-Dipolar Cycloaddition

The nitrile oxide or isoxazole intermediate undergoes a-dipolar cycloaddition with suitable alkynes or activated olefins bearing the trifluoromethylbenzyloxy group. This cycloaddition forms the isoxazoline or isoxazole ring fused to the pyridine scaffold, setting the stage for further functionalization.

Step 4: Conversion to Carboxamidine

The ring system is then transformed into the carboxamidine derivative through nucleophilic substitution with amidine reagents, often under basic conditions, to introduce the carboxamidine functionality at the pyridine-2-position. This step may involve treatment with amidine salts or related reagents, often under reflux in polar solvents.

Step 5: Hydroxylation to N-Hydroxy Derivative

Finally, the amino group on the pyridine ring is hydroxylated to form the N-hydroxy group, typically using hydroxylamine derivatives or hydroxylating agents like hydrogen peroxide in the presence of catalysts, under controlled conditions to prevent over-oxidation.

Alternative Approach: Sequential Cross-Coupling and Functionalization

Recent advances suggest a modular approach involving:

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to attach the trifluoromethylbenzyloxy moiety onto the pyridine core.

- Subsequent oxidation and amidination steps to introduce the carboxamidine group.

- Hydroxylation of the amino group to N-hydroxy functionality.

This approach benefits from high regioselectivity and functional group tolerance, enabling the synthesis of complex derivatives like the target compound.

Data Table: Summary of Preparation Methods

Research Findings and Considerations

- Selectivity and Yield: The cycloaddition step is highly regioselective, often yielding the heterocyclic core with high purity. Optimizing oxidizing agents and reaction temperatures is critical to prevent over-oxidation or side reactions.

- Reagent Compatibility: The presence of trifluoromethyl groups requires careful choice of solvents and reaction conditions to prevent decomposition or side reactions.

- Scalability: The methods described are adaptable for scale-up, with the multistep approach allowing for customization of substituents on the pyridine ring.

Recent Advances and Diversified Strategies

Recent literature emphasizes green chemistry approaches , such as using water as a solvent for certain oxidation steps or employing microwave-assisted synthesis to accelerate reaction times. Additionally, metal-catalyzed cross-coupling reactions have been refined for better regioselectivity and functional group compatibility, broadening the scope for synthesizing derivatives with diverse substituents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine, and what are the critical reaction steps?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyridine derivatives. Key steps include:

- Functionalization of the pyridine ring : Chlorination or trifluoromethyl group introduction (e.g., via electrophilic substitution) .

- Introduction of the benzyloxy group : Coupling reactions (e.g., Mitsunobu or nucleophilic aromatic substitution) under anhydrous conditions .

- Formation of the hydroxyamidine moiety : Reaction of nitriles with hydroxylamine or condensation of amidoximes .

- Critical Considerations : Purification via column chromatography or recrystallization to isolate intermediates. Monitor reactions using TLC or LC-MS .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- NMR : Analyze , , and NMR to confirm substituent positions and electronic environments .

- Mass Spectrometry : Use HRMS to verify molecular weight and fragmentation patterns.

- Crystallography : Single-crystal X-ray diffraction (employing SHELX programs like SHELXL for refinement) resolves stereochemistry and bond lengths. For disordered structures, use TWINABS for data correction .

Q. What are the recommended safety protocols for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps .

- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the yield of the hydroxyamidine group introduction during synthesis?

- Methodological Answer :

- Reagent Selection : Use hydroxylamine hydrochloride in polar aprotic solvents (DMF or DMSO) at 60–80°C. Catalyze with KCO or CsCO to enhance nucleophilicity .

- Purification : Employ gradient elution in HPLC (C18 column) to separate byproducts. For scale-up, optimize via Design of Experiments (DoE) to balance temperature and stoichiometry .

- Challenges : Steric hindrance from the trifluoromethylbenzyloxy group may reduce reactivity; pre-activation of the pyridine ring (e.g., via lithiation) can improve yields .

Q. What strategies are effective in resolving data discrepancies between computational models and experimental results for this compound?

- Methodological Answer :

- Validation Techniques :

- Compare DFT-calculated IR/NMR spectra with experimental data to identify conformational mismatches .

- Use molecular docking to assess binding affinity discrepancies in biological assays .

- Contradiction Analysis : If crystallographic data conflicts with computational geometry, re-examine solvent effects or lattice packing forces in the crystal .

Q. What are the challenges in determining the crystal structure of this compound, and how can they be addressed?

- Methodological Answer :

- Common Issues :

- Twinning : Use SHELXD for initial phase determination and SHELXE for density modification .

- Disorder : Apply restraints (e.g., SIMU/DELU in SHELXL) to model flexible groups like the benzyloxy chain .

- Data Collection : Use synchrotron radiation for high-resolution data (≤0.8 Å) to resolve light atoms (e.g., fluorine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.